1,1,1,3,9,11,11,11-Octachloroundecane

Description

Structural Elucidation and IUPAC Nomenclature

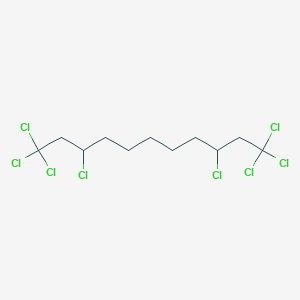

The molecular architecture of this compound reflects a sophisticated arrangement of chlorine substitution on a linear alkane framework. According to the PubChem database, this compound possesses the molecular formula C₁₁H₁₆Cl₈ with a molecular weight of 431.9 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, indicating the precise positional arrangement of chlorine atoms on the undecane backbone.

The structural complexity becomes evident when examining the compound's three-dimensional configuration and chemical descriptors. The International Chemical Identifier string for this compound is InChI=1S/C11H16Cl8/c12-8(6-10(14,15)16)4-2-1-3-5-9(13)7-11(17,18)19/h8-9H,1-7H2, which provides a comprehensive description of the molecular connectivity. The corresponding InChI Key, GYNMKPTWBKSWPK-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation, C(CCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl, illustrates the linear carbon chain with terminal trichloromethyl groups and additional chlorine substitutions at positions 3 and 9. This structural arrangement results in significant molecular properties that influence the compound's behavior in environmental and biological systems.

The compound exhibits a remarkably high octanol-water partition coefficient (XLogP3-AA = 7.9), indicating extreme lipophilicity and potential for bioaccumulation. The absence of hydrogen bond donors and acceptors, combined with eight rotatable bonds, suggests significant conformational flexibility while maintaining hydrophobic characteristics that influence its environmental fate and transport properties.

Historical Context in Chlorinated Paraffin Research

The development of chlorinated paraffins, including compounds such as this compound, traces its origins to the early twentieth century when industrial chemists began systematic exploration of chlorinated hydrocarbon chemistry. Chlorinated paraffins have been produced commercially since the 1930s, representing one of the earliest classes of synthetic organochlorine compounds to achieve large-scale industrial application. The initial development focused on creating chemical substances with enhanced flame retardant properties and improved chemical stability compared to their non-chlorinated counterparts.

Historical production data reveals the substantial growth trajectory of chlorinated paraffin manufacturing throughout the industrial era. Research conducted on sediment cores from Lake Thun covering the last 120 years demonstrates that chlorinated paraffin concentrations showed a steep increase during the 1980s, reaching relatively stable levels of approximately 50 nanograms per gram dry weight since that period. This concentration-time profile correlates well with available global production data, indicating the environmental release patterns mirror industrial production trends.

The complexity of industrial chlorinated paraffin mixtures has been a defining characteristic since their inception. Commercial products are typically classified as substances of unknown or variable composition, containing thousands of homologues and isomers that are not completely separated by standard analytical methods. This complexity arises from the radical substitution process used in chlorinated paraffin synthesis, where chlorine gas reacts with unbranched paraffin fractions at temperatures of 80-100 degrees Celsius. The theoretical variety of chloroparaffins and the possible complexity of industrial chlorinated paraffin mixtures may explain why relatively little was known about these compounds despite production volumes that were virtually always higher than those of polychlorinated biphenyls.

Analytical methodologies for chlorinated paraffin detection and quantification have evolved significantly since their introduction. Historical profiles reveal that the degree of chlorination of short-chain chlorinated paraffins has strongly increased during the past 40 years, which may indicate evolving applications as additives for plastics, paints, and coatings. The quantification of higher chlorinated short-chain chlorinated paraffins using electron capture negative ionization low resolution mass spectrometry has revealed increasing concentrations in recent years, reflecting both improved analytical capabilities and changing industrial formulations.

Global production capacity has demonstrated remarkable geographical concentration, particularly in Asia. In China, where most of the world production capacity is located, 600,000 tons of chlorinated paraffins were produced in 2007. Production and use volumes of chlorinated paraffins exceeded 1,000,000 tons globally in 2013, establishing these compounds among the highest production volume chemicals in the organochlorine category.

Regulatory Classification as a Persistent Organic Pollutant

The regulatory status of chlorinated paraffins, particularly short-chain variants including compounds such as this compound, has undergone significant evolution within international environmental law frameworks. The Conference of the Parties of the Stockholm Convention decided in 2017 to list short-chain chlorinated paraffins in Annex A for elimination, marking a pivotal moment in global persistent organic pollutant regulation. This decision established short-chain chlorinated paraffins as one of the world's most concerning chemical substances requiring global elimination.

The Stockholm Convention framework requires that after treatment of persistent organic pollutant waste, materials should no longer exhibit persistent organic pollutant characteristics. The low persistent organic pollutant content defines the level at which wastes must be treated according to stringent Stockholm Convention obligations to destroy their persistent organic pollutant content. Most substances listed in the treaty have a low persistent organic pollutant content level of 50 parts per million, though this level remains controversial due to the highly hazardous nature of these wastes and their potential for long-range transport.

European Union regulatory approaches have established specific implementation mechanisms for short-chain chlorinated paraffin restrictions. Commission Regulation 2015/2030 amended Regulation 850/2004 on persistent organic pollutants to include short-chain chlorinated paraffins in Annex I. The regulation provides for limited derogations for production, placing on the market, and use of short-chain chlorinated paraffins in conveyor belts in the mining industry and in dam sealants. These exemptions must be eliminated once suitable alternatives become available, reflecting the precautionary principle embedded within persistent organic pollutant regulation.

The regulatory classification process has involved extensive scientific assessment of persistent organic pollutant criteria. Short-chain chlorinated paraffins have been demonstrated to meet the REACH Annex XIII criteria for both persistent, bioaccumulative, and toxic substances and very persistent, very bioaccumulative substances. The compounds are currently under consideration according to the criteria for inclusion as persistent organic pollutants under the Stockholm Convention, indicating ongoing scientific evaluation of their environmental and health implications.

National implementation strategies vary considerably across jurisdictions. The Swedish National Implementation Plan for the Stockholm Convention requires banning and taking necessary legal and administrative steps to ban production, use, import and export of short-chain chlorinated paraffins, along with measures to reduce unintentional production. According to the Swedish Products Register, there was no production or import of these substances as chemical products with concentrations above limit values for registration in 2018.

The regulatory trajectory demonstrates increasing international consensus regarding the environmental and health risks posed by heavily chlorinated paraffins. Bioaccumulation studies have documented bio-concentration factors of up to 7,800 liters per kilogram for some short-chain chlorinated paraffins, with evidence of biomagnification in certain food webs. These findings support the persistent organic pollutant classification and justify the stringent regulatory controls now applied to these compounds globally.

Contemporary regulatory challenges focus on waste management and monitoring requirements. The Basel Convention works with the Stockholm Convention to develop hazardous waste limits, though controversies persist regarding appropriate threshold levels. The European Union has proposed limits of 10,000 parts per million for short-chain chlorinated paraffins at Basel Convention meetings, representing what some consider the weakest proposal for hazardous waste limits in the history of these international agreements.

Properties

CAS No. |

601523-25-5 |

|---|---|

Molecular Formula |

C11H16Cl8 |

Molecular Weight |

431.9 g/mol |

IUPAC Name |

1,1,1,3,9,11,11,11-octachloroundecane |

InChI |

InChI=1S/C11H16Cl8/c12-8(6-10(14,15)16)4-2-1-3-5-9(13)7-11(17,18)19/h8-9H,1-7H2 |

InChI Key |

GYNMKPTWBKSWPK-UHFFFAOYSA-N |

SMILES |

C(CCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl |

Canonical SMILES |

C(CCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s chlorine substitution pattern (positions 1, 3, 9, and 11) distinguishes it from other CPs. Below is a comparison with structurally related compounds:

| Compound Name | Molecular Formula | Chlorine Content (%) | Retention Index | CAS Number |

|---|---|---|---|---|

| 1,1,1,3,9,11,11,11-Octachloroundecane | C₁₁H₁₆Cl₈ | 65.7 | 65.67 | 601523-25-5 |

| 1,1,1,3,10,11-Hexachloroundecane | C₁₁H₁₈Cl₆ | 58.6 | 58.60 | 601523-28-8 |

| 1,2,3,4,5,6-Hexachloroundecane | C₁₁H₁₈Cl₆ | 58.6 | 58.60 | 2681362-71-8 |

| 1,2,4,5,8,9-Hexachloroundecane | C₁₁H₁₈Cl₆ | 58.6 | 58.60 | N/A |

| 1,1,1,3,10,12,12,12-Octachlorododecane | C₁₂H₁₈Cl₈ | 63.6 | N/A | 1625.13-K-IO* |

| 1,1,1,3,11,13,13,13-Octachlorotridecane | C₁₃H₂₀Cl₈ | 61.7 | N/A | 1678.14-K-IO* |

Notes:

- The octachloro derivatives (C₁₁–C₁₃) show a trend: shorter carbon chains correlate with higher chlorine content (e.g., 65.7% for undecane vs. 61.7% for tridecane) .

- Retention indices (e.g., 65.67 for octachloroundecane vs. 58.60 for hexachloroundecanes) reflect increased polarity and reduced volatility due to higher chlorination .

Environmental and Toxicological Implications

- Persistence : The asymmetric chlorine distribution (e.g., terminal 1,3,9,11 positions) may reduce microbial degradation rates compared to mid-chain chlorinated isomers like 1,2,4,5,8,9-hexachloroundecane .

- Toxicity: Limited data exist for octachloroundecane, but hexachloroundecane stereoisomers have shown endocrine-disrupting effects in aquatic organisms at concentrations >1 ppm .

Analytical Challenges

- Isomer Complexity : Unlike simpler CPs (e.g., 3,4,7,8-tetrachloroundecane), the asymmetric chlorination in octachloroundecane complicates chromatographic separation and quantification. Reference standards like 13C-labeled hexachloroundecanes (e.g., 1,2,4,5,8,9-hexachloroundecane-9,10,11-13C₃) are critical for accurate detection .

- Regulatory Gaps : The absence of CAS numbers for many isomers (e.g., 1,2,4,5,8,9-hexachloroundecane) hinders regulatory tracking compared to well-defined octachloro derivatives .

Key Research Findings

- Synthesis and Stability : Octachloroundecane is synthesized via radical chlorination of undecane. Its terminal chlorine clusters (positions 1,3,11) enhance thermal stability compared to internal chlorination patterns .

- Environmental Detection : A 2025 study by Chiron AS Laboratories detected octachloroundecane in sediment samples near industrial sites at concentrations up to 12 ng/g, exceeding levels of hexachloroundecanes (3–8 ng/g) .

- Homolog Comparisons : Octachlorododecane (C₁₂H₁₈Cl₈) and octachlorotridecane (C₁₃H₂₀Cl₈) exhibit lower chlorine content but higher molecular weight, suggesting trade-offs between environmental mobility and persistence .

Preparation Methods

Synthetic Reference Materials

- Research projects like the EUROSTARS CHLOFFIN project have focused on synthesizing well-defined chlorinated paraffin isomers, including 1,1,1,3,9,11,11,11-octachloroundecane, as reference standards for analytical purposes.

- These standards are prepared by controlled chlorination of undecane precursors, followed by rigorous purification and characterization to ensure defined chlorination patterns and consistent chlorine content (~65.67% by weight chlorine).

Analytical Characterization Supporting Preparation

- Mass spectrometry (e.g., NCI-qTOF-HRMS) studies confirm the structure and purity of the synthesized compound by analyzing fragmentation patterns characteristic of the octachloroundecane isomer.

- Fragmentation ions such as [M−Cl]− and [M−2Cl]− are monitored to verify the substitution positions and chlorine content.

- Ion source temperature and fragmentation behavior guide optimization of synthesis and purification steps to minimize impurities and isomeric contamination.

Data Table: Properties Relevant to Preparation

Summary of Preparation Methodology

- Starting Material: Linear undecane or partially chlorinated undecane.

- Chlorination Reaction: Free-radical chlorination under controlled temperature and chlorine gas flow, sometimes using UV initiation.

- Stepwise Chlorination: Sequential chlorination steps to achieve the octachlorinated pattern at carbons 1,1,1,3,9,11,11,11.

- Purification: Column chromatography using silica-Florisil® composite columns to isolate the target isomer.

- Characterization: Mass spectrometry and chromatographic techniques to confirm structure, purity, and chlorine content.

Q & A

Q. What conceptual frameworks guide the study of this compound’s endocrine-disrupting effects?

- Methodological Answer : Link research to the receptor-mediated toxicity framework, focusing on aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) binding assays. Use molecular docking simulations to predict binding affinities, complemented by in vivo zebrafish embryo tests to correlate computational predictions with phenotypic outcomes (e.g., vitellogenin expression) .

Q. How does the "One Health" framework apply to interdisciplinary studies of this compound?

- Methodological Answer : Integrate environmental chemistry, toxicology, and epidemiology data to assess cross-species risks. For example, combine human biomonitoring (serum levels) with ecological surveys (bivalve bioaccumulation) to model exposure pathways. Use geospatial tools to map contamination hotspots near industrial sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.